2-Nitrobiphenyl-2',3',4',5',6'-d5

Description

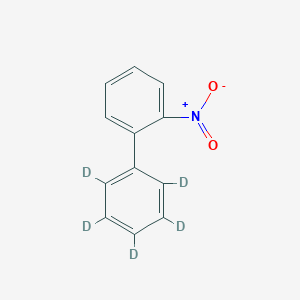

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(2-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H/i1D,2D,3D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJKKXRJMXIKSR-FSTBWYLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC=C2[N+](=O)[O-])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617870 | |

| Record name | 2-Nitro(2',3',4',5',6'-~2~H_5_)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64420-97-9 | |

| Record name | 2-Nitro(2',3',4',5',6'-~2~H_5_)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Nitrobiphenyl-d5

This guide provides a comprehensive overview of the synthesis and characterization of 2-Nitrobiphenyl-d5, a deuterated analog of 2-nitrobiphenyl. This isotopically labeled compound is a valuable tool for researchers, particularly in the fields of drug metabolism, pharmacokinetic studies, and as an internal standard in mass spectrometry-based bioanalysis. The strategic replacement of five hydrogen atoms with deuterium on one of the phenyl rings provides a distinct mass shift, enabling precise quantification and differentiation from its non-labeled counterpart.

This document will delve into the common synthetic pathways for 2-Nitrobiphenyl-d5, with a focus on the underlying chemical principles and practical considerations for achieving high isotopic purity. Furthermore, it will detail the essential characterization techniques required to verify the successful synthesis and confirm the identity, purity, and extent of deuteration of the final product.

Part 1: Strategic Synthesis of 2-Nitrobiphenyl-d5

The synthesis of 2-Nitrobiphenyl-d5 is most effectively achieved through cross-coupling reactions, which form the biphenyl core. The key to producing the deuterated analog is the use of a deuterated starting material for one of the aromatic rings. The two most prevalent and reliable methods for this synthesis are the Suzuki-Miyaura coupling and the Ullmann condensation.

Suzuki-Miyaura Coupling: A Versatile Approach

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[1][2][3][4][5] For the synthesis of 2-Nitrobiphenyl-d5, this involves the reaction of a deuterated phenylboronic acid with a non-deuterated halonitrobenzene, or vice versa. The more common and cost-effective approach is to use commercially available benzene-d6 as the precursor for the deuterated coupling partner.

The overall synthetic strategy can be visualized as follows:

Caption: Synthetic workflow for 2-Nitrobiphenyl-d5 via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Synthesis of Phenylboronic acid-d5:

-

Bromination of Benzene-d6: Benzene-d6 is brominated using bromine and a Lewis acid catalyst such as iron(III) bromide to yield bromobenzene-d5.

-

Formation of the Grignard or Lithiated Reagent: Bromobenzene-d5 is reacted with magnesium to form the Grignard reagent or with an organolithium reagent like n-butyllithium to form phenyllithium-d5.

-

Borylation: The resulting organometallic species is then reacted with a trialkyl borate, such as trimethyl borate, followed by acidic workup to yield phenylboronic acid-d5.

-

-

Suzuki-Miyaura Coupling Reaction:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 1-iodo-2-nitrobenzene (1.0 eq), phenylboronic acid-d5 (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base, typically potassium carbonate (2.0 eq).

-

A suitable solvent system, such as a mixture of toluene, ethanol, and water, is added.

-

The reaction mixture is heated to reflux (typically 80-100 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-Nitrobiphenyl-d5.

-

Ullmann Condensation: A Classic Alternative

The Ullmann condensation is a copper-catalyzed reaction that couples two aryl halides.[6][7][8][9][10][11] While it often requires harsher reaction conditions (higher temperatures) than the Suzuki coupling, it can be an effective method, especially for large-scale synthesis. For the synthesis of 2-Nitrobiphenyl-d5, this would typically involve the coupling of bromobenzene-d5 with 1-iodo-2-nitrobenzene.

Caption: Synthetic workflow for 2-Nitrobiphenyl-d5 via Ullmann condensation.

Experimental Protocol: Ullmann Condensation

-

To a reaction vessel, add 1-iodo-2-nitrobenzene (1.0 eq), bromobenzene-d5 (1.5 eq), and activated copper powder (2.0 eq).

-

The mixture is heated to a high temperature (typically 180-220 °C) in a high-boiling solvent such as dimethylformamide (DMF) or nitrobenzene, or under solvent-free conditions.

-

The reaction is monitored by TLC or GC-MS.

-

After completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.

-

The crude product is purified by column chromatography to yield 2-Nitrobiphenyl-d5.

| Parameter | Suzuki-Miyaura Coupling | Ullmann Condensation |

| Catalyst | Palladium-based | Copper-based |

| Reaction Conditions | Milder (80-100 °C) | Harsher (180-220 °C) |

| Substrate Scope | Broad | Generally more limited |

| Functional Group Tolerance | High | Moderate |

| Yields | Generally good to excellent | Can be variable |

Part 2: Comprehensive Characterization of 2-Nitrobiphenyl-d5

Thorough characterization is paramount to confirm the successful synthesis of 2-Nitrobiphenyl-d5 and to determine its chemical and isotopic purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.[12][13]

Caption: Workflow for the characterization of 2-Nitrobiphenyl-d5.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure and assessing the isotopic labeling of 2-Nitrobiphenyl-d5.[12]

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of 2-Nitrobiphenyl-d5 will show a significant reduction in the integration of the signals corresponding to the deuterated phenyl ring compared to the non-deuterated analog.[14][15][16] The signals for the protons on the nitro-substituted ring will remain. The absence or significant attenuation of signals in the aromatic region where the deuterated protons would appear is a primary indicator of successful deuteration.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show the expected number of carbon signals for the biphenyl backbone. The signals for the deuterated carbons will appear as multiplets due to coupling with deuterium (which has a spin of 1), and their intensity will be lower.

-

²H NMR (Deuterium NMR): This is a direct method to observe the incorporated deuterium. The ²H NMR spectrum should show a signal in the aromatic region, confirming the presence and chemical environment of the deuterium atoms.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the deuterated compound and for quantifying the isotopic purity.[17][18]

-

Molecular Ion Peak: The mass spectrum of 2-Nitrobiphenyl-d5 will exhibit a molecular ion peak (M+) that is 5 mass units higher than that of the non-deuterated 2-nitrobiphenyl.

-

Isotopic Distribution: High-resolution mass spectrometry (HRMS) is crucial for determining the isotopic enrichment.[17][18] By analyzing the relative intensities of the molecular ion peaks corresponding to the d0, d1, d2, d3, d4, and d5 species, the percentage of each isotopologue can be determined.[19] The isotopic purity is a critical parameter for the use of this compound as an internal standard.

| Technique | Information Obtained |

| ¹H NMR | Confirmation of deuteration site and estimation of isotopic enrichment. |

| ¹³C NMR | Structural confirmation and observation of C-D coupling. |

| ²H NMR | Direct detection of deuterium. |

| Mass Spectrometry | Confirmation of molecular weight and determination of isotopic distribution. |

| HPLC/GC | Determination of chemical purity. |

Chromatographic Purity

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to assess the chemical purity of the synthesized 2-Nitrobiphenyl-d5. By comparing the retention time of the synthesized compound with a non-deuterated standard, its identity can be further confirmed. The peak area percentage from the chromatogram provides a measure of the chemical purity.

Part 3: Conclusion and Future Perspectives

The synthesis of 2-Nitrobiphenyl-d5 is readily achievable through established synthetic methodologies such as the Suzuki-Miyaura coupling and the Ullmann condensation, with the former generally offering milder conditions and higher functional group tolerance. The critical aspect of the synthesis is the use of a deuterated precursor, which is often prepared from commercially available deuterated starting materials like benzene-d6.

Rigorous characterization using a combination of NMR spectroscopy, mass spectrometry, and chromatography is imperative to ensure the structural integrity, chemical purity, and, most importantly, the isotopic enrichment of the final product. This well-characterized, isotopically labeled compound serves as an indispensable tool for researchers in various scientific disciplines, enabling more accurate and reliable quantitative studies. As the demand for highly sensitive and specific analytical methods continues to grow, the importance and application of deuterated standards like 2-Nitrobiphenyl-d5 will undoubtedly expand.

References

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. Available at: [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available at: [Link]

-

A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. American Chemical Society. Available at: [Link]

-

Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by means of the suzuki cross-coupling reaction. PubMed. Available at: [Link]

-

Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. NIH. Available at: [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available at: [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. Available at: [Link]

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Grace. Available at: [Link]

-

Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction | Request PDF. ResearchGate. Available at: [Link]

- A kind of preparation method of 2 nitrobiphenyl. Google Patents.

-

Ullmann coupling: the first publication. OperaChem. Available at: [Link]

- Method of preparing 2-nitrobiphenyl compound. Google Patents.

-

2,2'-dinitrobiphenyl. Organic Syntheses Procedure. Available at: [Link]

-

Ullmann condensation. Wikipedia. Available at: [Link]

-

Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. | Request PDF. ResearchGate. Available at: [Link]

-

Ruthenium-Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group. PMC - NIH. Available at: [Link]

-

Influence of deuterated solvent on the 1 H NMR spectra of compounds A-D. ResearchGate. Available at: [Link]

-

2-Nitrobiphenyl | C12H9NO2 | CID 6829. PubChem. Available at: [Link]

-

Carbazole, 2-nitro. Organic Syntheses Procedure. Available at: [Link]

-

2,2'-Dinitrobiphenyl | C12H8N2O4 | CID 75529. PubChem. Available at: [Link]

-

Deuterated Polycyclic Aromatic Hydrocarbons in the Interstellar Medium: Constraints from the Orion Bar as Observed by the James Webb Space Telescope. arXiv. Available at: [Link]

-

2-Nitrobiphenyl. ChemSynthesis. Available at: [Link]

-

Compounds with deuterium on the aromatic ring giving different responses to their undeuterated counterparts? : r/Chempros. Reddit. Available at: [Link]

-

“Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. The Royal Society of Chemistry. Available at: [Link]

-

Nitrobenzene-D5. NIST WebBook. Available at: [Link]

-

Synthesis and characterization of d5-barbarin for use in barbarin-related research. Awuah Lab. Available at: [Link]

-

o-Nitrophenyl-β-D-galactopyranoside. NIST WebBook. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by means of the suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN104478726A - Method of preparing 2-nitrobiphenyl compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN106986774A - A kind of preparation method of 2 nitrobiphenyl - Google Patents [patents.google.com]

- 9. Ullmann coupling: the first publication - operachem [operachem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. 2-Nitrobiphenyl(86-00-0) 1H NMR spectrum [chemicalbook.com]

- 15. 2,2'-DINITROBIPHENYL(2436-96-6) 1H NMR [m.chemicalbook.com]

- 16. rsc.org [rsc.org]

- 17. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. isotope.com [isotope.com]

A Technical Guide to the Physicochemical Properties of Deuterated 2-Nitrobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Deuteration in Modern Drug Discovery

In the landscape of contemporary drug development, the strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, has emerged as a pivotal tool for enhancing the pharmacokinetic profiles of therapeutic agents.[1][2] The "heavy" hydrogen, with a neutron in its nucleus in addition to a proton, effectively doubles the mass of a hydrogen atom. This seemingly subtle alteration can have profound effects on the metabolic stability of a drug molecule. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond.[3] Consequently, enzymatic cleavage of a C-D bond, often a rate-limiting step in drug metabolism, requires a higher activation energy.[] This phenomenon, known as the kinetic isotope effect (KIE), can lead to a reduced rate of metabolism, prolonged drug half-life, and potentially an improved safety and efficacy profile.[1][][5]

2-Nitrobiphenyl serves as a key structural motif in various pharmacologically active compounds and is a valuable building block in organic synthesis. Understanding the impact of deuteration on its fundamental physicochemical properties is crucial for predicting its behavior in biological systems and for the rational design of novel deuterated drug candidates. This guide provides an in-depth analysis of the physicochemical properties of deuterated 2-nitrobiphenyl, offering both theoretical insights and practical experimental protocols.

Physicochemical Properties: A Comparative Analysis

The introduction of deuterium can subtly alter the physicochemical properties of a molecule beyond its metabolic stability. While the changes in properties like melting point, boiling point, and solubility are generally modest, they are important considerations in drug formulation and development.

Melting Point and Boiling Point

The melting and boiling points of a compound are influenced by intermolecular forces. Deuteration can slightly alter these forces due to changes in bond length and polarizability.[1]

| Property | 2-Nitrobiphenyl | Deuterated 2-Nitrobiphenyl (Predicted) |

| Melting Point | 36-38 °C[6][7][8] | Slightly higher than the non-deuterated form |

| Boiling Point | 320 °C[6][7][9] | Slightly higher than the non-deuterated form |

Solubility

The solubility of a drug is a critical determinant of its bioavailability. 2-Nitrobiphenyl is insoluble in water and soluble in organic solvents such as acetone, ethanol, methanol, and dimethylformamide.[8] The introduction of deuterium is not expected to significantly alter the solubility profile of 2-nitrobiphenyl in these solvents.

pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound. While 2-nitrobiphenyl itself is not typically considered acidic or basic in a physiological context, understanding any potential shifts in electron density due to deuteration is important. The effect of deuteration on pKa is generally small but can be measured using sensitive techniques.

Spectroscopic Properties

Spectroscopic analysis is essential for confirming the identity and purity of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a deuterated 2-nitrobiphenyl, the signals corresponding to the replaced protons will be absent. This is a primary method for confirming successful deuteration. The ¹H NMR spectrum of non-deuterated 2-nitrobiphenyl shows characteristic signals for the aromatic protons.

-

¹³C NMR: The ¹³C NMR spectrum will show shifts for the carbon atoms bonded to deuterium due to the isotopic effect.

-

-

Infrared (IR) Spectroscopy: The C-D bond has a different vibrational frequency than the C-H bond. This results in the appearance of new peaks in the IR spectrum at lower wavenumbers, providing further evidence of deuteration.

-

Mass Spectrometry (MS): The molecular weight of deuterated 2-nitrobiphenyl will be higher than that of the non-deuterated compound, corresponding to the number of deuterium atoms incorporated. This provides a definitive confirmation of deuteration and its extent.

The Kinetic Isotope Effect (KIE) and its Implications for Drug Metabolism

The primary rationale for deuterating drug candidates is to leverage the kinetic isotope effect (KIE).[3][10] The KIE is the ratio of the rate constant of a reaction with a light isotope to that with a heavy isotope (kH/kD).[10] For reactions involving the cleavage of a C-H bond as the rate-determining step, the KIE can be significant, typically ranging from 2 to 8.[3]

In the context of 2-nitrobiphenyl, deuteration at metabolically labile positions can significantly slow down its enzymatic degradation, primarily by cytochrome P450 enzymes.[11] This can lead to:

-

Increased drug exposure: A longer half-life results in higher plasma concentrations of the drug over time.

-

Reduced metabolic burden: Slower metabolism can decrease the formation of potentially toxic metabolites.

-

Improved therapeutic profile: Enhanced exposure and reduced toxicity can lead to a better overall therapeutic outcome.

Below is a conceptual diagram illustrating the impact of the kinetic isotope effect on the metabolism of 2-nitrobiphenyl.

Caption: Conceptual diagram of the kinetic isotope effect.

Experimental Protocols

Accurate determination of the physicochemical properties of deuterated 2-nitrobiphenyl is essential. The following are detailed, step-by-step methodologies for key experiments.

Protocol 1: Melting Point Determination

Objective: To determine the melting point range of the deuterated compound.

Materials:

-

Melting point apparatus (e.g., DigiMelt)[12]

-

Capillary tubes

-

Deuterated 2-nitrobiphenyl sample

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Compact the sample by tapping the sealed end of the capillary tube on a hard surface or by dropping it through a long glass tube.[12]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/min) to get an approximate melting range.[12]

-

Allow the apparatus to cool.

-

For a precise measurement, set the starting temperature to about 20 °C below the approximate melting point and use a slow heating rate (1-2 °C/min).[12]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). This is the melting point range.

Protocol 2: Solubility Determination

Objective: To quantitatively determine the solubility of deuterated 2-nitrobiphenyl in a given solvent.

Materials:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Solvent of interest

-

Deuterated 2-nitrobiphenyl sample

Procedure:

-

Add an excess amount of the deuterated 2-nitrobiphenyl to a known volume of the solvent in a vial.

-

Seal the vial and place it in a constant temperature shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Centrifuge the withdrawn sample to remove any remaining suspended solids.

-

Dilute the clear supernatant with a known volume of the solvent.

-

Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

Below is a workflow for the solubility determination protocol.

Caption: Workflow for determining solubility.

Protocol 3: pKa Determination by Potentiometric Titration

Objective: To determine the pKa of the deuterated compound.

Materials:

-

Potentiometer with a pH electrode

-

Burette

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

-

Beaker

-

Magnetic stirrer and stir bar

-

Deuterated 2-nitrobiphenyl sample

-

Co-solvent (if the compound is poorly water-soluble)

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[13][14]

-

Dissolve a precisely weighed amount of the deuterated 2-nitrobiphenyl in a known volume of water or a suitable co-solvent.[13]

-

Place the solution in a beaker with a magnetic stir bar and begin stirring.

-

Immerse the pH electrode in the solution.

-

If the compound is expected to be acidic, titrate with the standardized base. If it is expected to be basic, titrate with the standardized acid.[13]

-

Add the titrant in small, precise increments, recording the pH after each addition.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[13]

Conclusion

The strategic deuteration of 2-nitrobiphenyl offers a promising avenue for modulating its metabolic profile, a key consideration in drug design and development. While the effects on fundamental physicochemical properties such as melting point, boiling point, and solubility are generally subtle, a thorough characterization is paramount for a comprehensive understanding of the molecule's behavior. The provided experimental protocols offer a robust framework for researchers to accurately determine these properties. The primary advantage of deuteration lies in the kinetic isotope effect, which can significantly enhance the metabolic stability of 2-nitrobiphenyl-containing drug candidates, potentially leading to improved pharmacokinetic profiles and therapeutic outcomes.

References

-

ChemSynthesis. (2025). 2-Nitrobiphenyl. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2-Nitrobiphenyl. Retrieved from [Link]

- Serabjit-Singh, C. J., & Koeplinger, K. A. (2011). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 39(12), 2238-2245.

-

University of California, Davis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitrobiphenyl. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Wikipedia. (2025). Deuterated drug. Retrieved from [Link]

- Howland, R. H. (2015). Deuterated Drugs. Journal of psychosocial nursing and mental health services, 53(9), 13–16.

-

Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

- Pirrung, M. C. (2011). The kinetic isotope effect in the search for deuterated drugs. Future medicinal chemistry, 3(6), 657–660.

- Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of medicinal chemistry, 57(9), 3595–3611.

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (2025). Kinetic isotope effect. Retrieved from [Link]

Sources

- 1. Deuterated drug - Wikipedia [en.wikipedia.org]

- 2. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 5. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 2-Nitrobiphenyl CAS#: 86-00-0 [m.chemicalbook.com]

- 8. 2-Nitrobiphenyl | 86-00-0 [chemicalbook.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

An In-Depth Technical Guide to the Chemical Structure and Stability of 2-Nitrobiphenyl-2',3',4',5',6'-d5

Executive Summary

This technical guide provides a comprehensive analysis of 2-Nitrobiphenyl-2',3',4',5',6'-d5, a deuterated analog of 2-Nitrobiphenyl. The strategic incorporation of deuterium into drug candidates and research molecules is a critical strategy in modern pharmaceutical development, primarily aimed at enhancing metabolic stability through the kinetic isotope effect (KIE). This document elucidates the physicochemical properties, proposes a robust synthetic route, and details a systematic framework for assessing the chemical stability of this compound through forced degradation studies. The protocols and insights presented herein are designed for researchers, chemists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies.

Section 1: The Strategic Role of Deuteration in Pharmaceutical Sciences

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, is a sophisticated and increasingly common strategy in drug design.[1] This approach is predicated on the Kinetic Isotope Effect (KIE) , a phenomenon where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the analogous carbon-hydrogen (C-H) bond.[1]

The primary consequence of this enhanced bond strength is a significant reduction in the rate of metabolic reactions that involve the cleavage of this bond, most notably those mediated by Cytochrome P450 (CYP) enzymes.[1] For drug candidates susceptible to rapid oxidative metabolism, strategic deuteration can:

-

Enhance Metabolic Stability: Leading to a longer plasma half-life.

-

Improve Pharmacokinetic Profiles: Resulting in lower required doses and potentially reduced dosing frequency.

-

Reduce Toxic Metabolites: By blocking or slowing specific metabolic pathways.

-

Increase Chiral Stability: By slowing racemization processes that involve the cleavage of a C-H bond at a stereocenter.[2]

This compound serves as a quintessential model for this strategy. The nitroaromatic scaffold is a common feature in a wide array of biologically active molecules, including antimicrobial and anticancer agents.[3][4] By deuterating one of the phenyl rings, this compound becomes an invaluable tool for metabolism studies and a potential building block for more stable pharmaceutical agents.

Section 2: Physicochemical Profile

The foundational step in understanding the behavior of any chemical entity is to characterize its core physicochemical properties.

Chemical Structure

The molecule consists of a biphenyl core functionalized with a nitro group at the 2-position of one phenyl ring. The second phenyl ring is per-deuterated, containing five deuterium atoms. The ortho-positioning of the nitro group induces significant steric hindrance, forcing a twisted conformation between the two phenyl rings.

Caption: Structure of this compound.

Quantitative Data Summary

The key identifying properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 64420-97-9 | [5] |

| Molecular Formula | C₁₂H₄D₅NO₂ | [5] |

| Molecular Weight | 204.24 g/mol | [5] |

| Appearance | Yellow solid with a characteristic odor | [6] |

| Melting Point | ~114-116 °C | [6] |

| Boiling Point | ~390-392 °C | [6] |

| Non-Deuterated MW | 199.20 g/mol | [7] |

Section 3: Synthesis and Analytical Characterization

A robust and scalable synthesis is paramount for the practical application of this molecule. The Suzuki-Miyaura cross-coupling reaction stands out as the most efficient and versatile method for constructing the C-C bond between the two distinct phenyl rings.

Proposed Synthetic Workflow

Expertise & Experience: The choice of a Suzuki coupling is deliberate. It offers high functional group tolerance (compatible with the nitro group), excellent yields, and allows for the precise and modular assembly of the two required fragments: the deuterated ring and the nitrated ring. This avoids direct nitration of deuterated biphenyl, which could lead to isomeric impurities.

Caption: Proposed Suzuki coupling workflow for synthesis.

Analytical Characterization Protocol

Validation of the final product's identity and purity is non-negotiable. A multi-technique approach is required.

-

Mass Spectrometry (MS):

-

Methodology: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Expected Result: A molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to a mass of ~204.24. This confirms the incorporation of five deuterium atoms compared to the non-deuterated analog's mass of ~199.21.[5][7]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Methodology: Dissolve sample in a deuterated solvent (e.g., CDCl₃).

-

Expected Result: The spectrum should show signals only for the four protons on the nitrated phenyl ring. The complete absence of signals in the typical aromatic region for the second ring (δ 7.0-7.5 ppm) is a strong indicator of successful per-deuteration.

-

-

²H NMR (Deuterium NMR):

-

Methodology: Use a spectrometer equipped for deuterium detection.

-

Expected Result: A signal or set of signals in the aromatic region, confirming the presence of deuterium on the aromatic ring.

-

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Methodology: Analyze the solid sample using an ATR-FTIR spectrometer.

-

Expected Result: Presence of characteristic C-D stretching vibrations (typically ~2200-2300 cm⁻¹) and strong asymmetric/symmetric stretching peaks for the NO₂ group (~1520 cm⁻¹ and ~1340 cm⁻¹).

-

Section 4: Chemical Stability Assessment via Forced Degradation

Forced degradation, or stress testing, is an indispensable part of the drug development process.[8] It involves subjecting the compound to conditions more severe than those it would encounter during storage or handling to identify likely degradation pathways and validate the stability-indicating power of analytical methods.[9][10]

Trustworthiness: Each protocol described below is a self-validating system. By comparing the stressed sample against an unstressed control and a blank, any observed changes can be confidently attributed to the applied stress condition.

Caption: Workflow for forced degradation studies.

Hydrolytic Stability Protocol (Acid & Base)

-

Preparation: Prepare three sets of solutions: (A) 0.1 M HCl, (B) 0.1 M NaOH, and (C) Purified Water (control).

-

Sample Introduction: Add a stock solution of the compound (e.g., in acetonitrile) to each solution to a final concentration of ~0.5 mg/mL.

-

Incubation: Store one vial of each set at 60°C and another at room temperature.

-

Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

-

Quenching: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Analysis: Analyze all samples by a stability-indicating HPLC method. Expert Insight: The biphenyl and nitro-aromatic systems are generally robust towards hydrolysis. Significant degradation is not expected unless under extreme conditions, but this study is essential to confirm stability.

Oxidative Stability Protocol

-

Preparation: Prepare a solution of the compound (~0.5 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Application: Add 3% hydrogen peroxide solution.

-

Incubation: Store the sample at room temperature, protected from light.

-

Time Points: Analyze at 0, 2, 6, 12, and 24 hours.

-

Analysis: Directly inject and analyze by HPLC. Expert Insight: The electron-withdrawing nitro group deactivates the nitrated ring towards electrophilic oxidation.[11] However, the deuterated ring remains susceptible to oxidative attack, potentially forming hydroxylated species.

Photostability Protocol

-

Preparation: Expose both a solid sample and a solution (~0.5 mg/mL) of the compound to light.

-

Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

-

Exposure: Place the samples in a photostability chamber according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

-

Analysis: After exposure, dissolve the solid sample and analyze both it and the solution sample by HPLC. Expert Insight: This is a critical stress test. Nitroaromatic compounds are known to be photosensitive and can undergo complex degradation, including reduction of the nitro group or ring cleavage.[9][12]

Section 5: Predicted Degradation Pathways & Analytical Strategy

A proactive approach involves predicting potential degradation products to guide the analytical method development. The stability of 2-Nitrobiphenyl-d5 is primarily dictated by the nitro group.

Potential Degradation Pathways

Caption: Predicted degradation pathways for 2-Nitrobiphenyl-d5.

Analytical Method Strategy

-

Primary Analysis (Quantitation): A reverse-phase, gradient HPLC method with UV detection is the workhorse for stability studies.

-

Column: C18, 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold, and re-equilibrate.

-

Detector: UV/PDA at 254 nm. Rationale: A gradient elution is crucial to separate the relatively non-polar parent compound from potentially more polar degradants like phenols or less polar ones like the reduced amine.[9] A PDA detector allows for peak purity assessment.

-

-

Secondary Analysis (Identification): Any significant degradation peak (>0.5%) must be identified.

-

Technique: High-Resolution LC-MS/MS. Rationale: LC-MS provides the molecular weight of the degradant. Tandem MS (MS/MS) fragments the molecule, providing structural information that allows for confident identification of the degradation product's structure.

-

Section 6: Conclusion

This compound is a molecule of significant interest for pharmaceutical research, embodying the principles of metabolic stabilization through deuteration. Its chemical structure, characterized by a twisted biphenyl core, a reactive nitro group, and a deuterated phenyl ring, dictates its stability profile. While generally stable to hydrolysis, its susceptibility to oxidative and, most critically, photolytic degradation must be thoroughly investigated. The comprehensive framework for synthesis, characterization, and forced degradation detailed in this guide provides a robust, scientifically-grounded approach to fully understanding the chemical behavior of this compound, ensuring its effective and safe application in research and development.

References

-

This compound - Physico-chemical Properties. (2024). ChemBK. [Link]

-

Forced Degradation Studies. (2016). MedCrave online. [Link]

-

2-Nitrobiphenyl. PubChem. [Link]

-

2,2'-dinitrobiphenyl. Organic Syntheses Procedure. [Link]

-

Degradation pathways for nitrobenzene. ResearchGate. [Link]

-

2-Nitrobiphenyl. CAS Common Chemistry. [Link]

-

Forced Degradation Studies. (2016). ResearchGate. [Link]

-

Nitroaromatic Compounds, from Synthesis to Biodegradation. (2009). PMC - NIH. [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]

-

Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. (2023). PMC - NIH. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC - NIH. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2021). MDPI. [Link]

-

Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. (2023). NIH. [Link]

Sources

- 1. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core | MDPI [mdpi.com]

- 5. This compound | 64420-97-9 [amp.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 2-Nitrobiphenyl | C12H9NO2 | CID 6829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. pharmtech.com [pharmtech.com]

- 11. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Isotopic Purity of 2-Nitrobiphenyl-d5 Internal Standard

Abstract

Stable isotope-labeled (SIL) internal standards are fundamental to achieving accuracy and precision in quantitative mass spectrometry. 2-Nitrobiphenyl-d5, a deuterated analog of 2-nitrobiphenyl, serves as a critical internal standard in bioanalytical and environmental assays. Its efficacy, however, is directly dependent on its isotopic purity—the degree to which deuterium atoms have replaced hydrogen atoms at specific molecular positions. This guide provides an in-depth technical overview of the principles, analytical methodologies, and practical considerations for determining and ensuring the isotopic purity of 2-Nitrobiphenyl-d5. It is intended for researchers, analytical scientists, and quality control professionals in drug development and other scientific fields who rely on the integrity of their quantitative data.

The Foundational Role of Internal Standards and Isotopic Purity

In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound added at a constant concentration to all samples, calibrators, and quality controls.[1][2] The ideal IS mimics the physicochemical properties of the analyte, co-eluting chromatographically and exhibiting similar ionization behavior.[3] This allows it to correct for variability during sample preparation, injection, and ionization, thereby enhancing data accuracy and reproducibility.[4][5]

Stable isotope-labeled compounds, such as 2-Nitrobiphenyl-d5, are considered the "gold standard" for internal standards.[4][6] By replacing five hydrogen atoms with deuterium, the molecule's mass is increased by five Daltons, making it easily distinguishable from the native analyte by the mass spectrometer. Critically, its chemical structure and properties remain nearly identical.

Why Isotopic Purity is a Critical Quality Attribute:

The quantitative accuracy of an assay is predicated on the assumption that the SIL-IS is isotopically "pure" and does not contribute to the analyte's signal. Isotopic impurities, which are molecules with fewer than the expected number of deuterium atoms (e.g., d4, d3), can compromise this assumption.

-

Signal Contribution (Crosstalk): The most significant issue is the presence of an unlabeled (d0) impurity in the internal standard solution. This d0 species is indistinguishable from the analyte and will artificially inflate the measured analyte concentration, leading to a positive bias in the results.[7]

-

Non-Linearity: The presence of various isotopologues (d4, d3, etc.) can cause cross-signal contributions, potentially resulting in non-linear calibration curves and compromising assay accuracy.[8]

-

Regulatory Scrutiny: Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the importance of well-characterized internal standards in bioanalytical method validation.[1][5][9] Ensuring high isotopic purity is a key component of meeting these stringent requirements.[4]

Therefore, a thorough characterization of the isotopic purity of 2-Nitrobiphenyl-d5 is not merely a procedural step but a fundamental requirement for generating trustworthy and defensible scientific data. For most research and pharmaceutical applications, isotopic enrichment levels should exceed 98% to minimize interference and ensure data quality.[3][10]

Origins of Isotopic Impurities

Understanding the potential sources of isotopic impurities is crucial for both manufacturers and end-users. For 2-Nitrobiphenyl-d5, impurities primarily arise from two sources:

-

Incomplete Deuteration during Synthesis: The synthesis of deuterated compounds is complex. Common methods involve catalytic deuteration or the use of deuterated starting materials.[3] For 2-Nitrobiphenyl-d5, this typically involves reactions like the Suzuki or Ullmann coupling using a deuterated precursor, such as d5-bromobenzene or d5-phenylboronic acid.[11][12] If the deuteration of the precursor is incomplete, or if side reactions occur, the final product will be a mixture of isotopologues (d5, d4, d3, etc.).

-

Back-Exchange: Although less common for deuterium atoms on an aromatic ring, back-exchange can occur if labeled positions are labile under certain pH, temperature, or solvent conditions. For 2-Nitrobiphenyl-d5, the deuterium atoms are on a stable phenyl ring and are not expected to be exchangeable under typical analytical conditions.[3]

Analytical Characterization of Isotopic Purity

A multi-platform analytical approach is required to fully characterize the isotopic purity and structural integrity of 2-Nitrobiphenyl-d5. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques employed.[8][13]

High-Resolution Mass Spectrometry (HRMS)

HRMS is the primary tool for determining the distribution of isotopologues in a deuterated standard.[14][15][16] Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide the necessary mass accuracy and resolution to distinguish between closely spaced isotopic peaks.[10][17]

-

Sample Preparation: Prepare a solution of 2-Nitrobiphenyl-d5 in a suitable solvent (e.g., acetonitrile) at a concentration that provides a strong signal-to-noise ratio (e.g., 1 µg/mL).

-

Chromatographic Separation: While direct infusion can be used, LC separation is preferred to resolve any potential chemical impurities from the deuterated standard.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: Isocratic elution with 70:30 Acetonitrile:Water.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Acquisition:

-

Instrument: High-resolution mass spectrometer (e.g., Orbitrap or QTOF).

-

Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode.

-

Acquisition Mode: Full Scan MS over a narrow mass range (e.g., m/z 190-210).

-

Resolution: Set to a high value (e.g., >70,000) to ensure baseline separation of isotopologue peaks.

-

-

Data Analysis and Purity Calculation:

-

Extract the mass spectrum across the chromatographic peak for 2-Nitrobiphenyl-d5.

-

Identify the monoisotopic mass for each isotopologue (d0 to d5).

-

Integrate the ion intensity for each peak.

-

Calculate the isotopic purity using the following formula:

Isotopic Purity (%) = [ I(d5) / (I(d0) + I(d1) + I(d2) + I(d3) + I(d4) + I(d5)) ] * 100

Where I(dx) is the intensity of the corresponding isotopologue peak.

Note: For highly accurate calculations, the raw intensities must be corrected for the natural abundance of ¹³C isotopes. Software tools like IsoCorrectoR can automate this process.[18]

-

The table below illustrates a hypothetical but typical isotopic distribution for a high-quality batch of 2-Nitrobiphenyl-d5.

| Isotopologue | Theoretical m/z ([M+H]⁺) | Relative Intensity (%) | Contribution |

| 2-Nitrobiphenyl-d0 | 200.0706 | < 0.1 | Analyte Crosstalk |

| 2-Nitrobiphenyl-d1 | 201.0769 | < 0.1 | Impurity |

| 2-Nitrobiphenyl-d2 | 202.0832 | < 0.2 | Impurity |

| 2-Nitrobiphenyl-d3 | 203.0894 | < 0.5 | Impurity |

| 2-Nitrobiphenyl-d4 | 204.0957 | ~ 1.0 | Impurity |

| 2-Nitrobiphenyl-d5 | 205.1020 | > 98.0 | Target Compound |

The following diagram outlines the logical workflow for assessing isotopic purity using LC-HRMS.

Caption: Workflow for Isotopic Purity Verification using LC-HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS quantifies the isotopic distribution, NMR spectroscopy provides orthogonal information, confirming the positions of the deuterium labels and assessing the overall isotopic enrichment.[13][19]

-

Proton NMR (¹H NMR): This is an exceptionally precise method for measuring the small amounts of residual hydrogen in a highly deuterated sample.[19] By integrating the signals of the residual protons in the labeled phenyl ring against a known, non-deuterated internal standard (or the protons on the non-labeled ring), one can calculate the overall percentage of deuteration with high accuracy.

-

Deuterium NMR (²H NMR): This technique directly detects the deuterium nuclei. The presence of a signal at the expected chemical shift confirms that deuteration has occurred at the correct position on the aromatic ring.[20][21] The simplicity of the spectrum can also give a qualitative assessment of purity.

-

Sample Preparation: Accurately weigh and dissolve a known amount of 2-Nitrobiphenyl-d5 and a certified quantitative NMR (qNMR) internal standard (e.g., maleic acid) in a deuterated solvent (e.g., CDCl₃).

-

Acquisition: Acquire a quantitative ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) to allow for full signal recovery, which is critical for accurate integration.

-

Data Processing:

-

Carefully phase and baseline the spectrum.

-

Integrate the signal for the residual protons on the deuterated phenyl ring of 2-Nitrobiphenyl-d5.

-

Integrate the signal for the known protons of the qNMR standard.

-

-

Calculation: Use the integral values and the known masses of the sample and standard to calculate the absolute amount of residual hydrogen, and from this, the isotopic enrichment.

Impact of Isotopic Impurity on Quantitative Bioanalysis

The consequences of using an internal standard with poor isotopic purity can be severe, leading to inaccurate and unreliable study results.

The diagram below illustrates how isotopic impurity in the internal standard can propagate error through a quantitative assay, leading to a biased (artificially high) result for the unknown sample.

Caption: Propagation of error due to d0 impurity in an internal standard.

Conclusion and Best Practices

The isotopic purity of 2-Nitrobiphenyl-d5 is a non-negotiable quality attribute for its use as an internal standard in high-stakes quantitative analyses. Failure to verify its purity can introduce significant bias and call into question the validity of experimental data.

Key Recommendations for Researchers:

-

Source from Reputable Suppliers: Obtain deuterated standards from vendors who provide a comprehensive Certificate of Analysis detailing the isotopic purity, the method of determination (preferably HRMS), and chemical purity.

-

Perform In-House Verification: Whenever possible, perform an in-house verification of isotopic purity on new lots of standards, particularly for pivotal studies or regulated bioanalysis. A simple LC-HRMS analysis can confirm the supplier's specifications.

-

Assess Analyte-to-IS Contribution: During method development, analyze a high-concentration solution of the internal standard to ensure its contribution to the analyte's mass channel is negligible (e.g., <0.1%).

-

Maintain Proper Storage: Store the standard as recommended by the manufacturer to prevent any potential degradation, which could affect its chemical, but not typically its isotopic, purity.

By adhering to these principles and employing the robust analytical techniques outlined in this guide, scientists can ensure the integrity of their internal standards and, by extension, the accuracy and reliability of their quantitative results.

References

-

Zhang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

PubMed. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. National Library of Medicine. Available at: [Link]

-

RSC Publishing. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Available at: [Link]

-

Alsante, K. M., et al. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. LCGC North America. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. Available at: [Link]

-

ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. ECA Academy. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. FDA. Available at: [Link]

-

Tian, T., et al. (2021). Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. Chinese Journal of Analytical Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Available at: [Link]

-

IEEE Xplore. (2021). Quantitative Analysis of Trace Isotope Impurity in Pharmaceutical Material by Terahertz Laser Spectrometer. IEEE. Available at: [Link]

-

Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PubMed Central. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass. Available at: [Link]

-

ACS Publications. (2007). Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. Organic Letters. Available at: [Link]

-

IEEE Xplore. (2021). Quantitative Analysis of Trace Isotope Impurity in Pharmaceutical Material by Terahertz Laser Spectrometer. IEEE. Available at: [Link]

-

PubMed. (2007). Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. National Library of Medicine. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. PubMed Central. Available at: [Link]

-

Organic Syntheses. (n.d.). 2,2'-dinitrobiphenyl. Organic Syntheses. Available at: [Link]

-

SciSpace. (2004). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Available at: [Link]

-

ACS Publications. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. Available at: [Link]

-

ResearchGate. (2021). Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. ResolveMass. Available at: [Link]

-

University of Groningen. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen Student Theses. Available at: [Link]

- Google Patents. (n.d.). CN106986774A - A kind of preparation method of 2 nitrobiphenyl. Google Patents.

- Google Patents. (n.d.). CN104478726A - Method of preparing 2-nitrobiphenyl compound. Google Patents.

-

Organic Syntheses. (n.d.). Carbazole, 2-nitro-. Organic Syntheses. Available at: [Link]

-

ChemSynthesis. (2025). 2-Nitrobiphenyl. ChemSynthesis. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). 2-Nitrobiphenyl. PubChem. Available at: [Link]

-

Szabo-Scandic. (n.d.). Analytical standards & isotopically labeled substances. Szabo-Scandic. Available at: [Link]

-

MSACL. (n.d.). EVERYTHING YOU WANTED TO KNOW ABOUT INTERNAL STANDARDS, BUT WERE TOO AFRAID TO ASK. MSACL. Available at: [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. msacl.org [msacl.org]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA [fda.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. CN106986774A - A kind of preparation method of 2 nitrobiphenyl - Google Patents [patents.google.com]

- 12. CN104478726A - Method of preparing 2-nitrobiphenyl compound - Google Patents [patents.google.com]

- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 17. researchgate.net [researchgate.net]

- 18. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]

- 19. isotope.com [isotope.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Nitrobiphenyl-2',3',4',5',6'-d5: Sourcing and Application for High-Precision Quantitative Analysis

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-Nitrobiphenyl-2',3',4',5',6'-d5, a critical tool for robust analytical methodologies. We will delve into the rationale behind its use as an internal standard, identify commercial suppliers, and outline validated workflows for its application, ensuring the highest standards of scientific integrity and reproducibility.

The Imperative for a Chemically Identical Internal Standard

In the realm of quantitative analysis, particularly with chromatography-mass spectrometry (LC-MS/GC-MS), achieving accuracy and precision is paramount. The complexity of biological and environmental matrices introduces significant variability from sample to sample. Factors such as ion suppression in the mass spectrometer source, inconsistent sample extraction recovery, and minor injection volume differences can all compromise data integrity.[1][2]

The most effective strategy to counteract these variables is the use of a stable isotope-labeled internal standard (SIL-IS).[3] An ideal internal standard must mimic the physicochemical behavior of the analyte of interest throughout the entire analytical process—from extraction to detection.[3][4] this compound serves this exact purpose for the quantification of its unlabeled counterpart, 2-Nitrobiphenyl. By substituting five hydrogen atoms on one of the phenyl rings with deuterium, the molecule becomes 5 Daltons heavier. This mass shift allows it to be distinguished from the native analyte by the mass spectrometer, yet it remains chemically almost identical.[2] Consequently, it co-elutes during chromatography and experiences the same matrix effects and extraction efficiencies, providing a reliable basis for accurate quantification.[1][3]

Commercial Sourcing and Specifications

Acquiring high-purity, well-characterized this compound is the foundational step for any quantitative assay. The quality of the standard directly impacts the quality of the results. Below is a summary of known commercial suppliers. Researchers are advised to request a Certificate of Analysis (CoA) from any supplier to verify purity, isotopic enrichment, and identity.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Noted Purity/Grade |

| LGC Standards | This compound | 64420-97-9 | C₁₂H₄D₅NO₂ | 204.24 | Certified Reference Material |

| BOC Sciences | 2-Nitrobiphenyl-[d5] | 64420-97-9 | C₁₂H₄D₅NO₂ | 204.24 | 98% atom D |

| US Biological Life Sciences | This compound | Not specified | Not specified | Not specified | Highly Purified |

Note: Availability and specifications are subject to change. Always confirm details directly with the supplier.

Synthesis and Quality Control of the Standard

While end-users will typically purchase this compound, understanding its synthesis and necessary quality control provides valuable context for its application and potential impurities.

Synthesis Pathway Overview

The unlabeled parent compound, 2-Nitrobiphenyl, can be synthesized via several established methods, including the Ullmann reaction or Suzuki coupling.[5][6] The Ullmann reaction, for instance, may involve the copper-catalyzed coupling of o-chloronitrobenzene.[7] For the deuterated analog, a common strategy involves using a deuterated precursor, such as benzene-d6, to construct one of the rings. The synthesis of deuterated materials is a specialized field aimed at producing high-purity, stable compounds for various applications, including as internal standards.[8][9]

Quality Control Workflow

Upon receiving the standard, or when validating a new lot, a rigorous QC protocol is essential. This self-validating system ensures the identity, purity, and concentration of the standard are precisely known before its use in experimental samples.

Caption: Quality control workflow for validating a new lot of 2-Nitrobiphenyl-d5.

Application in a Quantitative LC-MS/MS Workflow

The primary application of this compound is the quantification of 2-Nitrobiphenyl in complex samples. The parent compound is a known environmental contaminant and can be a subject of toxicological studies.

Experimental Protocol: Quantification in a Sample Matrix

This protocol outlines the use of the deuterated standard for quantifying 2-Nitrobiphenyl in a water sample using Solid Phase Extraction (SPE) and LC-MS/MS.

-

Preparation of Standards:

-

Prepare a stock solution of 2-Nitrobiphenyl (analyte) and 2-Nitrobiphenyl-d5 (Internal Standard, IS) at 1 mg/mL in methanol.

-

Create a series of calibration standards by serially diluting the analyte stock solution and spiking a constant, known concentration of the IS into each standard. This generates a calibration curve.

-

-

Sample Preparation:

-

Take 100 mL of the water sample.

-

Spike the sample with a known amount of the IS (2-Nitrobiphenyl-d5) solution. The amount should be comparable to the expected analyte concentration.

-

Perform Solid Phase Extraction (SPE) using a C18 cartridge to concentrate the analyte and IS and remove interfering matrix components.

-

Elute the analyte and IS from the cartridge with an appropriate organic solvent (e.g., acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto a C18 HPLC column.

-

Use a gradient elution to separate the 2-Nitrobiphenyl from other components.

-

Detect the analyte and IS using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Analyte MRM Transition: e.g., Q1: 199.2 -> Q3: 169.2

-

IS MRM Transition: e.g., Q1: 204.2 -> Q3: 174.2

-

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the IS for each calibration standard and plot this ratio against the analyte concentration to generate a linear regression curve.

-

Calculate the peak area ratio of the analyte to the IS in the unknown sample.

-

Determine the concentration of 2-Nitrobiphenyl in the sample by interpolating its peak area ratio from the calibration curve.

-

Caption: Standard workflow for sample analysis using a deuterated internal standard.

By integrating this compound, this workflow ensures that any loss during the SPE step or any variation in instrument response will affect both the analyte and the standard equally. The ratio of their signals remains constant, leading to highly accurate and defensible quantitative results.

References

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).

- The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide - Benchchem. (n.d.).

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).

- Deuterated internal standards and bioanalysis by AptoChem. (n.d.).

- This compound | LGC Standards. (n.d.).

- 2-nitrobiphenyl suppliers USA. (n.d.).

- 2-Nitrobiphenyl | C12H9NO2 | CID 6829 - PubChem. (n.d.).

- 2-Nitrobiphenyl | 86-00-0 | Tokyo Chemical Industry UK Ltd. (n.d.).

- 2,2'-dinitrobiphenyl - Organic Syntheses Procedure. (n.d.).

- CAS No. 86-00-0 - 2-Nitrobiphenyl - AccuStandard. (n.d.).

- Synthesis of deuterated metabolites - Hypha Discovery. (n.d.).

- Synthesis of Deuterated Materials | ORNL. (n.d.).

- CN104478726A - Method of preparing 2-nitrobiphenyl compound - Google Patents. (n.d.).

- CN106986774A - A kind of preparation method of 2 nitrobiphenyl - Google Patents. (n.d.).

Sources

- 1. texilajournal.com [texilajournal.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN104478726A - Method of preparing 2-nitrobiphenyl compound - Google Patents [patents.google.com]

- 6. CN106986774A - A kind of preparation method of 2 nitrobiphenyl - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. Synthesis of Deuterated Materials | ORNL [ornl.gov]

2-Nitrobiphenyl-d5 certificate of analysis and specifications

An In-Depth Technical Guide to the Certificate of Analysis and Specifications of 2-Nitrobiphenyl-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of a Vetted Standard

In the landscape of quantitative analysis, particularly in bioanalytical and environmental testing, the adage "a chain is only as strong as its weakest link" holds profound truth. For mass spectrometry-based assays, the internal standard is a critical link, and its quality is non-negotiable. 2-Nitrobiphenyl-d5, a stable isotope-labeled (SIL) analog of 2-nitrobiphenyl, serves as an essential internal standard for the accurate quantification of its unlabeled, potentially hazardous counterpart.[1] The Certificate of Analysis (CoA) is the definitive document that substantiates the identity, purity, and fitness-for-purpose of this critical reagent. This guide provides an in-depth deconstruction of the CoA for 2-Nitrobiphenyl-d5, empowering scientists to critically evaluate their standards and ensure the integrity of their analytical data.

Deconstructing the Certificate of Analysis: Core Quality Attributes

A CoA is not merely a checklist; it is a detailed report of empirical data. Understanding the causality behind each specification is crucial for its proper application. While formats may vary between suppliers, a comprehensive CoA for 2-Nitrobiphenyl-d5 will invariably detail the following core attributes.

Table 1: Key Specifications for 2-Nitrobiphenyl-d5

| Parameter | Typical Specification | Analytical Method(s) | Rationale & Scientific Significance |

| Identity Confirmation | Conforms to Structure | ¹H-NMR, Mass Spectrometry (MS) | Unambiguously verifies that the molecular structure is correct, ensuring that the standard is chemically identical to the analyte, barring isotopic differences. |

| Chemical Purity | ≥98% | GC/MS, LC/MS | Quantifies the percentage of the target molecule relative to any organic impurities.[2][3][4] High purity prevents co-eluting impurities from interfering with the analyte or standard's signal, which could bias quantitative results. |

| Isotopic Purity | ≥98 atom % D | High-Resolution Mass Spectrometry (HRMS) | Measures the percentage of molecules that are fully deuterated.[2][5] High isotopic purity is vital to minimize "crosstalk," where the unlabeled (d0) impurity in the standard contributes to the analyte's signal, leading to inaccurate measurements, especially at low concentrations.[5] |

| Appearance | White to Off-White/Tan Solid | Visual Inspection | A fundamental check for obvious degradation or gross contamination. The expected appearance is of gold to tan crystals or a brown solid.[1] |

| Molecular Formula | C₁₂H₄D₅NO₂ | N/A | A fundamental descriptor of the molecule's elemental composition.[6] |

| Molecular Weight | ~204.24 g/mol | Mass Spectrometry | Confirms the mass of the deuterated compound, which is foundational to its detection and differentiation from the unlabeled analog (MW ~199.20 g/mol ).[1][6] |

Experimental Verification: Protocols for Ensuring Quality

The specifications listed on a CoA are the outputs of rigorous analytical testing. The following sections detail the methodologies behind two of the most critical assessments: chemical purity and isotopic purity.

Protocol 1: Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC/MS)

This protocol outlines a standard workflow for quantifying 2-Nitrobiphenyl-d5 and separating it from potential non-labeled organic impurities. GC/MS is the ideal technique due to the compound's volatility and the need for definitive mass-based identification.[4][7]

Objective: To separate 2-Nitrobiphenyl-d5 from any potential organic impurities and calculate its purity based on relative peak area.

Methodology:

-

Standard Preparation: Accurately weigh and dissolve the 2-Nitrobiphenyl-d5 standard in a GC-grade solvent (e.g., acetone or ethyl acetate) to create a stock solution of approximately 1 mg/mL.[4]

-

Instrument Configuration:

-

Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent.[3]

-

Column: An Agilent J&W DB-5ms Ultra Inert column (or equivalent) is recommended for its low bleed and inertness toward active compounds.[8][9]

-

Inlet: Use a split/splitless inlet in split mode (e.g., 50:1 split ratio) to handle the concentrated sample. An Ultra Inert liner is crucial to prevent analyte degradation.[8][9]

-

Carrier Gas: Helium at a constant flow.

-

Oven Program: A temperature gradient is programmed to ensure separation of early-eluting solvents from the analyte and any later-eluting impurities. (e.g., start at 60°C, ramp to 280°C).

-

-

Mass Spectrometer Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan mode (e.g., m/z 40-450) to detect all potential impurities.

-

-

Analysis & Calculation:

-

Inject 1 µL of the prepared standard.

-

Integrate the peak area for 2-Nitrobiphenyl-d5 and all other impurity peaks in the resulting total ion chromatogram (TIC).

-

Calculate purity using the formula:

-

Purity % = (Area of 2-Nitrobiphenyl-d5 Peak / Total Area of All Peaks) * 100

-

-

System Validation: Before and after sample analysis, a solvent blank is injected to ensure no carryover from previous injections.[7]

Caption: A step-by-step workflow for determining the chemical purity of 2-Nitrobiphenyl-d5.

Protocol 2: Isotopic Purity Assessment by LC-HRMS

This protocol describes the use of Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) to determine the isotopic enrichment of the standard. HRMS is essential for resolving the deuterated compound from its unlabeled (d0) and partially labeled isotopologs.[10][11][12][13]

Objective: To quantify the relative abundance of the fully deuterated (d5) isotopolog compared to its d0, d1, d2, d3, and d4 counterparts.

Methodology:

-

Standard Preparation: Prepare a dilute solution of the 2-Nitrobiphenyl-d5 standard (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.[5]

-

Instrument Configuration:

-

LC System: UPLC/UHPLC system for rapid analysis.

-

Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.[5] The goal is not chromatographic separation of isotopologs but to present a clean, sharp peak to the mass spectrometer.

-

Mass Spectrometer: A high-resolution instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.[10][11]

-

-

Mass Spectrometer Setup:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Acquire data in high-resolution, full-scan mode centered around the m/z of the protonated molecule [M+H]⁺.

-